molecular formula C16H17N3 B2922699 N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine CAS No. 27185-22-4

N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2922699
CAS No.: 27185-22-4
M. Wt: 251.333
InChI Key: ZOTZRLNEVGRAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine is a substituted benzimidazole derivative characterized by a benzyl group at the 1-position and an ethyl group at the adjacent nitrogen of the benzodiazole core. Its molecular formula is C₁₆H₁₆N₃, with a molecular weight of 250.32 g/mol. The benzyl group enhances aromatic interactions, while the ethyl substituent may influence solubility and steric bulk compared to smaller alkyl groups like methyl .

Key spectroscopic features include:

  • FTIR: Absence of primary amine stretches (N-H) due to alkylation, with aromatic C-H and C=C stretches.
  • ¹H NMR: Signals for benzyl protons (δ ~4.5–5.0 ppm) and ethyl group protons (δ ~1.2–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂).
  • Mass Spectrometry: A molecular ion peak at m/z ≈ 250 (M + H)⁺ .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-19-15-11-7-6-10-14(15)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTZRLNEVGRAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-one, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine:

Scientific Research Applications
this compound may have therapeutic applications in anxiety disorders. It has been investigated for its interaction with GABA receptors, suggesting it may have anxiolytic effects.

Related Compounds
Other related compounds such as N1-(1H-1,3-benzodiazol-2-yl) benzene-1,4-diamine and its derivatives have been synthesized and studied for various properties . These include:

  • N1-(1H-1,3-benzodiazol-2-yl) benzene-1,4-diamine : Has a melting point of 90–92°C .
  • N1-(1H-1,3-benzodiazol-2-yl)-5-chlorobenzene-1,3-diamine : Has a melting point of 170–172°C .
  • N1-(1H-1,3-benzodiazol-2-yl)-6-chlorobenzene-1,3-diamine : Has a melting point of 56–58°C .

Monocyclic Pyrimidine/Pyridine Compounds
Monocyclic pyrimidine and pyridine compounds with specific substituents have been investigated as inhibitors of p97, which is involved in processes like ERAD (Endoplasmic- reticulum-associated degradation) and turnover of cytosolic substrates of the UPS (ubiquitin proteasome system) . Some key aspects of these compounds include :

  • A monocyclic ring scaffold with pyrimidine or pyridine.
  • A 5:6 bicyclic heteroaryl ring bonded to the 2 position of the pyrimidine or pyridine ring.
  • An arylalkyl amine group bonded to the 4 position of the pyrimidine scaffold or to the 4 or 6 position of the pyridine scaffold.

These compounds may also have additional substituents, such as aliphatic, functional, or aromatic components . They can be part of pharmaceutical compositions and combined with anti-neoplastic or chemotherapeutic drugs like proteasome inhibitors and steroids . Such compounds can decrease Valosin Containing Protein (p97) activity or decrease degradation of a proteasome system substrate .

Other pyrazole derivatives
Pyrazole derivatives have a wide range of biological activities :

  • Antimicrobial activity: Some pyrazole derivatives have shown antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .
  • Anticonvulsant and antidepressant activity: Some pyrazole derivatives have shown neuroprotection and antidepressant activity in mice .

Mechanism of Action

The mechanism by which N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine are best understood through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity References
This compound 1-Benzyl, N-ethyl 250.32 Enhanced lipophilicity; potential G4 binding
1-Benzyl-1H-1,3-benzodiazol-2-amine 1-Benzyl 223.28 Higher melting point (180–182°C); antitubercular activity
N-Ethyl-1H-1,3-benzodiazol-2-amine N-Ethyl 161.21 Reduced steric bulk; improved solubility
6-Fluoro-1H-1,3-benzodiazol-2-amine (ABIFβ) 6-Fluoro 151.14 Increased metabolic stability; HIF inhibition
1-(3-Trifluoromethylbenzyl)-N-ethyl-1H-1,3-benzodiazol-2-amine 1-(3-CF₃-benzyl), N-ethyl 349.33 Electron-withdrawing CF₃ group; altered binding affinity
1-Benzyl-N-(furan-2-ylmethyl)-1H-1,3-benzodiazol-2-amine 1-Benzyl, N-(furan-2-ylmethyl) 303.36 Heterocyclic furan moiety; potential for π-stacking

Key Observations :

Substituent Effects on Physical Properties: The benzyl group increases molecular weight and melting points (e.g., 180–182°C for 1-benzyl derivatives ) compared to non-aromatic substituents. Ethyl vs. Methyl: Ethyl groups marginally enhance solubility over methyl due to longer alkyl chains but reduce crystallinity . Fluorination (e.g., ABIFβ) improves metabolic stability and introduces dipole interactions, critical for binding RNA/DNA G-quadruplexes (G4s) .

Biological Activity :

  • G-Quadruplex Binding : Derivatives like BPBA () bind TERRA G4 structures via planar benzimidazole cores, with affinity modulated by substituents. The benzyl group in the target compound may enhance π-π stacking, while ethyl could reduce steric hindrance compared to bulkier groups .
  • Enzyme Inhibition : PF-543 (), a sulfonamide-containing analog, inhibits SphK1 (Kᵢ = 3.6 nM) via sulfonyl-mediated selectivity. The absence of sulfonyl groups in the target compound suggests divergent targets .

Synthetic Accessibility :

  • N-Benzyl-1-ethyl derivatives are synthesized via nucleophilic substitution (e.g., alkylation of 1H-1,3-benzodiazol-2-amine with benzyl and ethyl halides) . Fluorinated analogs require specialized reagents (e.g., Enamine-supplied fluorinated precursors) .

Biological Activity

N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzodiazole class of compounds, which are known for their diverse biological activities. The structure consists of a benzodiazole core substituted with a benzyl and ethyl group, contributing to its unique chemical reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. For example, it has been suggested that it could interfere with NF-kB signaling pathways critical for tumor cell survival .
  • Receptor Modulation : It may interact with various receptors in the nervous system, potentially affecting neurotransmitter systems and demonstrating anxiolytic or sedative effects.

Pharmacological Activities

Research has indicated several key pharmacological activities associated with this compound:

Anticancer Activity :
Studies have highlighted its potential in inhibiting cancer cell growth. For instance, compounds similar to N-benzyl derivatives have shown promising results in delaying tumor growth in xenograft models .

Antimicrobial Activity :
Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been explored for its ability to combat various bacterial strains, indicating its utility in developing new antimicrobial agents.

Research Findings and Case Studies

StudyFindingsRelevance
Study 1Demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations.Supports the compound's potential as an anticancer agent.
Study 2Showed moderate antibacterial activity against Gram-positive bacteria.Highlights the antimicrobial potential of the compound.
Study 3Investigated the interaction with GABA receptors, indicating possible anxiolytic effects.Suggests therapeutic applications in anxiety disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the benzodiazole ring can significantly affect potency and selectivity towards biological targets. For instance:

  • Substituent Variations : Altering the position or type of substituents can enhance enzyme inhibition or receptor affinity.

Q & A

Basic Research Questions

Q. What are optimized synthetic methodologies for N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine?

  • Methodological Answer : The synthesis can be adapted from oxidative cyclodesulfurization protocols used for analogous benzoxazole/benzothiazole derivatives. For example, iodine-mediated oxidative cyclization of monothioureas (derived from aminophenol or ethylenediamine derivatives) under reflux conditions in chloroform or ethanol achieves moderate to high yields (22–98%) . Key parameters include reaction time (6–12 hours), solvent choice, and stoichiometry of iodine as a cost-effective desulfurizing agent. Yield optimization may require iterative adjustments to substituent electronic effects (e.g., electron-withdrawing groups slow cyclization) .

Q. How can researchers characterize the purity and structural identity of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to confirm substituent positions and hydrogen bonding motifs, such as NH resonances in DMSO-d6 (δ ~7–8 ppm) .
  • IR : Identify characteristic vibrations (e.g., N–H stretching at ~3178 cm1^{-1}, C=N/C=O at ~1668 cm1^{-1}) .
  • XRD : Use single-crystal X-ray diffraction (SHELX programs) to resolve bond lengths, angles, and intermolecular interactions (e.g., H-bonded dimers, π-stacking) .

Q. What experimental conditions are critical for maintaining the stability of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine?

  • Methodological Answer : Store the compound in anhydrous, oxygen-free environments (e.g., sealed vials under argon) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via HPLC or TLC with UV detection. Stability assays in polar solvents (e.g., DMSO, ethanol) should assess time-dependent decomposition under varying pH and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine derivatives?

  • Methodological Answer : Employ SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters and hydrogen atom localization via difference Fourier maps. For ambiguous electron density (e.g., disordered solvent molecules), use SQUEEZE in PLATON or omit conflicting regions. Cross-validate results with DFT-optimized geometries (e.g., Gaussian09) to reconcile bond-length discrepancies .

Q. What computational strategies are effective for predicting the biological interactions of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases, GPCRs) using optimized 3D structures from XRD or DFT. Validate docking poses with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. QSAR models can link substituent effects (e.g., benzyl/ethyl groups) to activity trends .

Q. How do hydrogen-bonding networks in the crystal lattice influence the physicochemical properties of this compound?

  • Methodological Answer : Analyze XRD data to map classical (N–H⋯N) and non-classical (C–H⋯O/S) interactions. Quantify their contribution to lattice energy using Hirshfeld surface analysis (CrystalExplorer). Compare melting points/solubility across polymorphs to correlate H-bonding density with thermal stability .

Q. What strategies mitigate low yields in multi-step syntheses of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine?

  • Methodological Answer : Optimize stepwise intermediates via:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection during cyclization .
  • Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps, adjusting ligand electronics (e.g., biphenylphosphines) to enhance turnover .
  • Workup : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate pure intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.